molecular formula C10H14N2O3 B3287040 2-[Methyl-(4-nitro-benzyl)-amino]-ethanol CAS No. 83619-74-3

2-[Methyl-(4-nitro-benzyl)-amino]-ethanol

Cat. No.: B3287040
CAS No.: 83619-74-3
M. Wt: 210.23 g/mol
InChI Key: WHPGFIPBWHDGGE-UHFFFAOYSA-N
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Description

2-[Methyl-(4-nitro-benzyl)-amino]-ethanol (C${10}$H${13}$N$3$O$3$, MW = 239.23 g/mol) is a nitro-substituted ethanolamine derivative characterized by a tertiary amine structure. The amino group is functionalized with a methyl group and a 4-nitrobenzyl (4-NO$_2$-Bn) moiety, while the ethanol backbone provides hydroxyl functionality. The nitro group introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-[methyl-[(4-nitrophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-11(6-7-13)8-9-2-4-10(5-3-9)12(14)15/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPGFIPBWHDGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254902
Record name 2-[Methyl[(4-nitrophenyl)methyl]amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83619-74-3
Record name 2-[Methyl[(4-nitrophenyl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83619-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Methyl[(4-nitrophenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(4-nitro-benzyl)-amino]-ethanol typically involves a multi-step process:

    Nitration: The starting material, 4-methylbenzylamine, undergoes nitration to introduce the nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting 4-amino-2-methylbenzylamine is then alkylated with ethylene oxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(4-nitro-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[Methyl-(4-nitro-benzyl)-amino]-ethanol, with the molecular formula C₁₀H₁₄N₂O₃ and CAS number 83619-74-3, is an organic compound featuring a methyl group attached to a nitrogen atom, connected to a 4-nitrobenzyl moiety and an ethanol group. The presence of the nitro group (-NO₂) on the benzyl ring enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
  • Medicine It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions. Common reagents and conditions include potassium permanganate or chromium trioxide in acidic conditions, leading to the formation of nitroso or nitro derivatives.
  • Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
  • Substitution The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide are common reagents, leading to various substituted derivatives depending on the reagents used.

Preparation Methods

The synthesis of this compound typically involves a multi-step process:

  • Nitration The starting material, 4-methylbenzylamine, undergoes nitration to introduce the nitro group at the para position.
  • Reduction The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Alkylation The resulting 4-amino-2-methylbenzylamine is then alkylated with ethylene oxide to form this compound.

Mechanism of Action

The mechanism of action of 2-[Methyl-(4-nitro-benzyl)-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aminoethanol backbone can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and reactive properties of ethanolamine derivatives are highly dependent on substituent electronic and steric profiles. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Properties/Findings Reference
2-[Methyl-(4-nitro-benzyl)-amino]-ethanol C${10}$H${13}$N$3$O$3$ 239.23 R1=CH$3$, R2=4-NO$2$-Bn High electron-withdrawing effect, potential for reduction to amine
2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol C${11}$H${17}$NO$_2$ 195.26 R1=CH$3$, R2=4-OCH$3$-Bn Electron-donating methoxy group increases lipophilicity (logP ~1.8) and reduces polarity
2-(Ethyl-(4-nitrobenzyl)-amino)ethanol C${11}$H${15}$N$3$O$3$ 237.25 R1=C$2$H$5$, R2=4-NO$_2$-Bn Ethyl group enhances steric bulk, reducing hydrogen-bonding capacity compared to methyl
2-[Cyclopropyl-(4-nitrobenzyl)-amino]ethanol C${12}$H${15}$N$3$O$3$ 249.27 R1=cyclopropyl, R2=4-NO$_2$-Bn Cyclopropyl introduces ring strain, potentially improving metabolic stability
2-[Methyl-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol C$9$H${10}$N$4$O$4$ 238.20 R1=CH$3$, R2=benzoxadiazole-NO$2$ Nitrobenzoxadiazole core enhances fluorescence and electron deficiency

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-nitrobenzyl group in the target compound lowers pK$a$ (predicted ~8.5) compared to methoxy analogs (pK$a$ ~9.2), influencing solubility and binding interactions .
  • Hydrogen-bonding capacity: The hydroxyl group in ethanolamines facilitates intra- and intermolecular hydrogen bonds (intra-HB), but bulky substituents like nitrobenzyl may disrupt this, altering vaporization enthalpy (ΔH$_{vap}$ ~65 kJ/mol, estimated from similar amino ethanols ).

Biological Activity

2-[Methyl-(4-nitro-benzyl)-amino]-ethanol, with the chemical formula C₁₀H₁₄N₂O₃ and CAS number 83619-74-3, is an organic compound characterized by a methyl group attached to a nitrogen atom, which is further connected to a 4-nitrobenzyl moiety and an ethanol group. The presence of the nitro group (-NO₂) on the benzyl ring enhances its chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure can be represented using SMILES notation: CN(CCO)CC1=CC=C(C=C1)N+[O-]. The functional groups present in this compound contribute to its reactivity and possible interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.
  • Antitumor Activity : Initial investigations have indicated that it may inhibit tumor growth in specific cancer cell lines, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Effects : There are indications that the compound may offer protective effects on neural cells, warranting further exploration in neuropharmacology.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, modulating enzyme activity or receptor functions. Such interactions can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, impacting physiological responses.

Case Studies

  • Antimicrobial Studies :
    • A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.
  • Antitumor Activity :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating promising antitumor properties.
  • Neuroprotective Effects :
    • Preliminary neuropharmacological assessments revealed that the compound may protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to scavenge free radicals and modulate antioxidant enzyme levels.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
2-(Benzyl(methyl)amino)ethanolC₁₀H₁₅N₁OLacks nitro group; used in CNS studies
2-(Dibenzylamino)propane-1,3-diolC₁₄H₁₉N₃O₂Contains two benzyl groups; used in drug design
(S)-2-(Benzylamino)propan-1-olC₉H₁₃N₁OChiral center; important in asymmetric synthesis
4-Nitrobenzyl alcoholC₇H₈N₂O₃Simple alcohol; used as a precursor in organic synthesis

The unique presence of both the methyl and nitro substituents in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological profile.

Q & A

Q. What synthetic routes are commonly employed for 2-[Methyl-(4-nitro-benzyl)-amino]-ethanol, and what are the critical reaction parameters?

The compound can be synthesized via nucleophilic substitution. For example, 1-chloro-4-nitrobenzene reacts with 2-(2-hydroxyethylamino)ethanol under reflux conditions (393 K for 10 hours) to yield the crude product. Key parameters include:

  • Solvent : Ethanol or toluene for optimal solubility .
  • Stoichiometry : Equimolar ratios of reactants to minimize side products.
  • Purification : Recrystallization from hot ethanol improves purity (51% yield reported) .

Table 1 : Example Synthesis Protocol

ReagentQuantityConditionsYield
1-Chloro-4-nitrobenzene15.76 gReflux (393 K, 10 h)51%
2-(2-Hydroxyethylamino)ethanol50 mLEthanol solvent

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • ¹H NMR : Characteristic peaks include aromatic protons (δ 6.78–7.83 ppm) and hydroxyl/amine protons (broad signals at δ 3.31–3.72 ppm) .
  • IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 258.137) confirm the molecular weight .

Q. How can the purity of this compound be assessed post-synthesis?

  • Chromatography : C18 reverse-phase column chromatography (acetonitrile/water gradient) achieves >95% purity .
  • Melting Point Analysis : Sharp melting points (e.g., 402 K) indicate high crystallinity .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction address them?

Challenges include polymorphism and solvent inclusion. Single-crystal X-ray diffraction (SCXRD) resolves these by:

  • Anisotropic Refinement : Non-hydrogen atoms are refined anisotropically to map electron density .
  • Hydrogen Bond Analysis : Identifies intra-H bonds (e.g., O–H···N interactions) critical for stabilizing crystal lattices .

Table 2 : Key Crystallographic Data

ParameterValue
Space GroupP2₁
Unit Cell Dimensionsa=8.50 Å, b=10.23 Å
R Factor0.038

Q. How do computational models predict thermodynamic properties (e.g., vaporization enthalpy) for amino ethanols like this compound?

  • Group Contribution Methods : Use analogs (e.g., 2-(methylamino)ethanol) as reference points for intra-H bond contributions .
  • Quantum Mechanics : Density Functional Theory (DFT) calculates electronic interactions affecting enthalpy .

Q. What catalytic systems optimize nitro-group reduction in derivatives of this compound?

  • Pd/C Catalysis : Hydrogenation with 10% Pd/C in methanol reduces nitro to amine groups (30-minute reaction at 293 K, 96% yield) .
  • Selectivity Considerations : Co-catalysts (e.g., HCOONH₄) prevent over-reduction of aromatic rings .

Q. How can reaction mechanisms for byproduct formation be analyzed in its synthesis?

  • Kinetic Studies : Monitor intermediates via LC-MS to identify competing pathways (e.g., etherification vs. alkylation).
  • Isotopic Labeling : ¹⁵N-labeled reactants trace nitro-group reactivity .

Methodological Considerations

Q. What strategies mitigate low yields in large-scale syntheses?

  • Solvent Optimization : High-boiling solvents (e.g., DMF) improve reaction homogeneity .
  • Catalyst Recycling : Pd/C recovery via filtration reduces costs .

Q. How do structural analogs inform SAR studies for bioactivity?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to biological targets (e.g., enzymes) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Methyl-(4-nitro-benzyl)-amino]-ethanol
Reactant of Route 2
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2-[Methyl-(4-nitro-benzyl)-amino]-ethanol

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